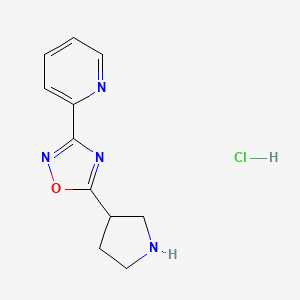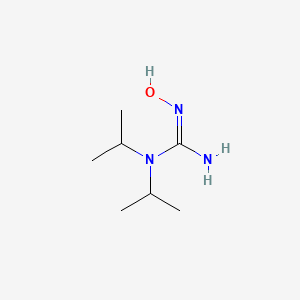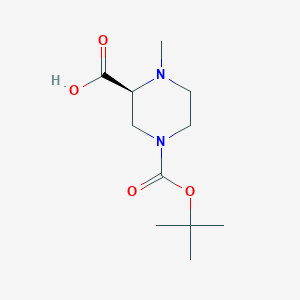
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, also known as PPD, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug development. PPD has been used in a variety of laboratory experiments, and has been found to be a useful tool for studying the biochemical and physiological effects of DHFR inhibition.
Scientific Research Applications
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has been used in a variety of scientific research applications, including drug development and medicinal chemistry. In drug development, this compound has been used to study the effects of DHFR inhibition on various diseases, such as cancer, Alzheimer’s disease, and diabetes. In medicinal chemistry, this compound has been used to study the binding affinity of various drug candidates to DHFR.
Mechanism of Action
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride acts as an inhibitor of DHFR by binding to the enzyme’s active site. This binding prevents the enzyme from binding to its natural substrate, dihydrofolate, and thus prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
The inhibition of DHFR by this compound results in a decrease in the levels of tetrahydrofolate, which is an important cofactor for a variety of biochemical reactions. This decrease in tetrahydrofolate levels can have a variety of physiological effects, including anemia, cell death, and decreased immune system function.
Advantages and Limitations for Lab Experiments
The use of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in laboratory experiments has several advantages. First, this compound is a small molecule inhibitor, which makes it easy to use in experiments. Second, this compound is relatively inexpensive and stable, which makes it an attractive choice for laboratory experiments. However, this compound also has some limitations. First, the inhibition of DHFR by this compound is not always complete and can be affected by the presence of other compounds. Second, this compound can have off-target effects that may interfere with the results of the experiment.
Future Directions
The future of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride research is promising. Possible future directions include the development of more potent and selective inhibitors of DHFR, the use of this compound in combination with other drugs to treat various diseases, and the study of the physiological effects of DHFR inhibition in different tissues and organs. Additionally, further research into the mechanism of action of this compound and the development of novel synthesis methods may lead to the discovery of new and more effective inhibitors of DHFR.
Synthesis Methods
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 5-pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl chloride with pyridine hydrochloride in aqueous solution. The second step involves the reaction of the resulting product with dihydrochloride. The overall yield of the reaction is approximately 85%.
properties
IUPAC Name |
3-pyridin-2-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-2-5-13-9(3-1)10-14-11(16-15-10)8-4-6-12-7-8;/h1-3,5,8,12H,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWIINFXCLPDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)




![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)

